3-(2,4-Difluorophenyl)propanenitrile

Übersicht

Beschreibung

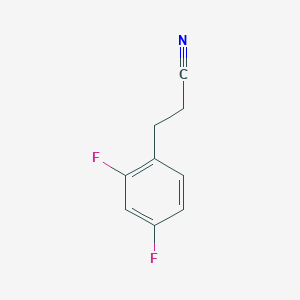

3-(2,4-Difluorophenyl)propanenitrile: is an organic compound characterized by the presence of a difluorophenyl group attached to a propanenitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Difluorophenyl)propanenitrile typically involves the reaction of 2,4-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the formation of the nitrile group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 3-(2,4-Difluorophenyl)propanenitrile can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed:

Oxidation: 3-(2,4-Difluorophenyl)propanoic acid.

Reduction: 3-(2,4-Difluorophenyl)propanamine.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-(2,4-Difluorophenyl)propanenitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It serves as a model compound for investigating the interactions of fluorinated molecules with enzymes and receptors.

Medicine: Its unique structure allows for the exploration of novel therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable building block for various industrial processes.

Wirkmechanismus

The mechanism of action of 3-(2,4-Difluorophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The nitrile group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

- 3-(2,4-Dichlorophenyl)propanenitrile

- 3-(2,4-Dimethylphenyl)propanenitrile

- 3-(2,4-Difluorophenyl)propanoic acid

Comparison: 3-(2,4-Difluorophenyl)propanenitrile is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, stability, and biological activity, making it different from its chlorinated or methylated analogs.

Biologische Aktivität

3-(2,4-Difluorophenyl)propanenitrile is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. The presence of fluorine atoms in the difluorophenyl group enhances the compound's electronic characteristics, influencing its interactions with biological systems.

- IUPAC Name : this compound

- Molecular Formula : C₉H₈F₂N

- Molecular Weight : 169.16 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The difluorophenyl moiety enhances binding affinity due to its electron-withdrawing properties, which can stabilize interactions through hydrogen bonding and π-π stacking with aromatic residues in target proteins.

Biological Activity Overview

Research has highlighted several key areas where this compound exhibits biological activity:

- Enzyme Inhibition : Studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development.

- Anticancer Properties : Preliminary investigations indicate potential anticancer activity, particularly through mechanisms that disrupt cell proliferation pathways.

- Antimicrobial Effects : The compound has shown promise in preliminary tests against various microbial strains, suggesting a role as an antimicrobial agent.

Case Study 1: Enzyme Interaction

A study investigating the interaction of this compound with cytochrome P450 enzymes revealed that the compound acts as a competitive inhibitor. This interaction was characterized by:

- IC₅₀ Values : The concentration required to inhibit 50% of enzyme activity was measured at varying substrate concentrations.

- Binding Affinity : Kinetic studies indicated a high binding affinity (Kd values in the low micromolar range), supporting its potential as a lead compound for further drug development.

Case Study 2: Anticancer Activity

In vitro assays conducted on cancer cell lines demonstrated that this compound significantly reduced cell viability. Key findings include:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results :

- MCF-7: 70% inhibition at 50 µM concentration after 48 hours.

- HeLa: IC₅₀ of approximately 30 µM.

These results indicate that the compound may induce apoptosis through mitochondrial pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(2,4-Dichlorophenyl)propanenitrile | Chlorine substituents | Moderate enzyme inhibition |

| 3-(2,4-Dimethylphenyl)propanenitrile | Methyl groups | Low anticancer activity |

| 3-(2,4-Difluorophenyl)propanoic acid | Acidic functional group | Enhanced anti-inflammatory properties |

The comparison highlights that the presence of fluorine atoms in this compound significantly alters its biological profile compared to chlorinated or methylated analogs.

Eigenschaften

IUPAC Name |

3-(2,4-difluorophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKILQGEDNVHKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593026 | |

| Record name | 3-(2,4-Difluorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134672-74-5 | |

| Record name | 3-(2,4-Difluorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.